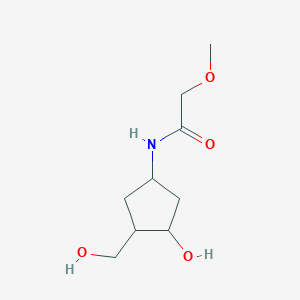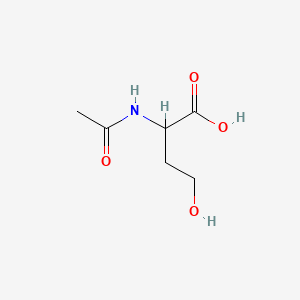
N-Acetyl-DL-homoserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-DL-homoserine is a derivative of homoserine, an amino acid that plays a crucial role in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the homoserine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyl-DL-homoserine can be synthesized through several methods. One common approach involves the acetylation of DL-homoserine using acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the acetyl group being introduced to the nitrogen atom of the homoserine molecule.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the enzymatic acetylation of DL-homoserine using acetyl-CoA as the acetyl donor. This enzymatic process is advantageous due to its specificity and efficiency, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-DL-homoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
N-Acetyl-DL-homoserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: this compound is utilized in the production of various chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which N-Acetyl-DL-homoserine exerts its effects involves its interaction with specific molecular targets and pathways. The acetyl group plays a crucial role in modulating the compound’s activity, influencing its binding affinity and specificity. In biological systems, this compound may act as a precursor or intermediate in metabolic pathways, contributing to the synthesis of essential biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-homoserine: Similar in structure but differs in the stereochemistry of the homoserine moiety.
N-Acetyl-D-homoserine: Another stereoisomer with distinct biological properties.
N-Acetyl-L-methionine: Shares the acetyl group but has a different amino acid backbone.
Uniqueness
N-Acetyl-DL-homoserine is unique due to its racemic mixture, containing both D- and L- forms of homoserine. This racemic nature can influence its reactivity and interactions in chemical and biological systems, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
83592-11-4 |
|---|---|
Formule moléculaire |
C6H11NO4 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
(2S)-2-acetamido-4-hydroxybutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(9)7-5(2-3-8)6(10)11/h5,8H,2-3H2,1H3,(H,7,9)(H,10,11)/t5-/m0/s1 |
Clé InChI |
HCBFOIPUKYKZJC-YFKPBYRVSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CCO)C(=O)O |
SMILES |
CC(=O)NC(CCO)C(=O)O |
SMILES canonique |
CC(=O)NC(CCO)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



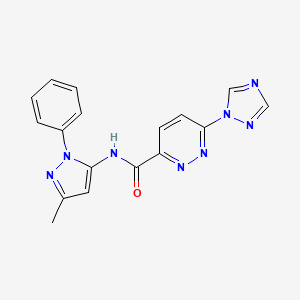
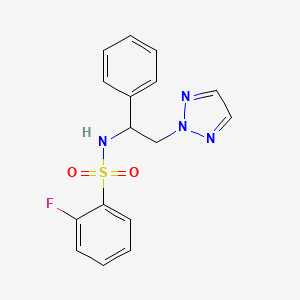
![[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2641283.png)
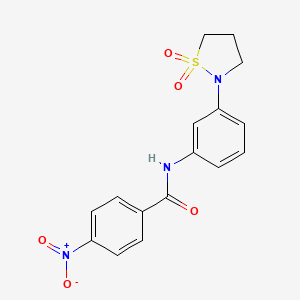
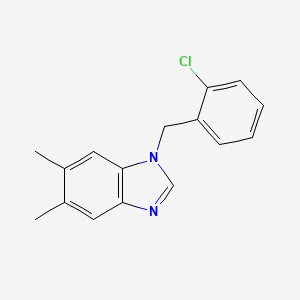
![Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2641287.png)
![5-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2641290.png)
![N-(2,4-difluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2641291.png)
![6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2641296.png)
methanol](/img/structure/B2641297.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2641298.png)
